[(3-Chlorophenyl)methyl]boronic acid
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Overview
Description
[(3-Chlorophenyl)methyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a 3-chlorophenylmethyl moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including [(3-Chlorophenyl)methyl]boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters rather than boronic esters .
Industrial Production Methods
Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
[(3-Chlorophenyl)methyl]boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving boronic acids, where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
1,4-Conjugate Addition Reactions: It reacts with ethenesulfonamides to form arylethanesulfonamides.
Cross-Coupling Reactions: It can also react with diazoesters or potassium cyanate to form various products.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura reactions to facilitate the formation of carbon-carbon bonds.
Ethenesulfonamides: Used in 1,4-conjugate addition reactions.
Diazoesters and Potassium Cyanate: Used in cross-coupling reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Arylethanesulfonamides: Formed through 1,4-conjugate addition reactions.
Various Cross-Coupled Products: Formed through reactions with diazoesters or potassium cyanate.
Scientific Research Applications
[(3-Chlorophenyl)methyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action for [(3-Chlorophenyl)methyl]boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide, forming a palladium-halide complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another commonly used boronic acid in Suzuki-Miyaura reactions.
Methylboronic Acid: Used in similar cross-coupling reactions but with different reactivity and selectivity.
3-Chlorophenylboronic Acid: Similar in structure but lacks the methyl group, leading to different reactivity.
Uniqueness
[(3-Chlorophenyl)methyl]boronic acid is unique due to its specific structure, which allows for selective reactions and the formation of specific products that may not be achievable with other boronic acids .
Properties
CAS No. |
1350512-06-9 |
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Molecular Formula |
C7H8BClO2 |
Molecular Weight |
170.40 g/mol |
IUPAC Name |
(3-chlorophenyl)methylboronic acid |
InChI |
InChI=1S/C7H8BClO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,10-11H,5H2 |
InChI Key |
BSHSQFJVCZDZPG-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1=CC(=CC=C1)Cl)(O)O |
Origin of Product |
United States |
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